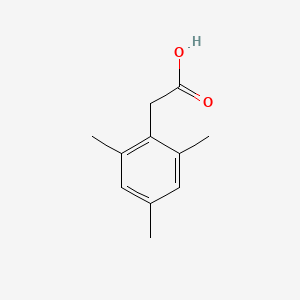

Mesitylacetic acid

Beschreibung

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a class of organic compounds where a carboxyl group (-COOH) is attached to an aromatic ring. wikipedia.orgnumberanalytics.com These compounds are known for their acidic nature and participation in a variety of chemical reactions. numberanalytics.com Mesitylacetic acid, while a member of this family, exhibits distinct reactivity due to the presence of the three methyl groups on the benzene ring. This steric hindrance around the aromatic ring influences its chemical behavior, setting it apart from simpler aromatic carboxylic acids like benzoic acid.

The acidity of aromatic carboxylic acids is generally greater than that of their aliphatic counterparts due to the resonance stabilization of the carboxylate anion. scribd.com The presence of substituents on the aromatic ring can further modify this acidity.

Significance as a Precursor and Structural Motif in Organic Synthesis

The synthesis of this compound itself can be achieved through various routes. A common laboratory preparation involves the hydrolysis of mesitylacetonitrile. orgsyn.org This multi-step process typically starts from mesitylene. orgsyn.orgchegg.com

Evolution of Research Trajectories Pertaining to this compound

Historically, research on this compound focused on its fundamental synthesis and characterization. orgsyn.org Early methods explored its preparation from compounds like 2,4,6-trimethylacetophenone and 2,4,6-trimethylmandelic acid. orgsyn.org

More recent research has expanded to explore its utility in more advanced applications. For example, it has been investigated for its role in the synthesis of derivatives with potential biological activity. One study detailed the synthesis and crystal structure of a mesityl acetic acid ester derivative. researchgate.net Furthermore, this compound has been used as a capping ligand in the synthesis of nanomaterials, such as CsPbBr3 perovskite quantum dots, demonstrating its utility in materials science. researchgate.net This shift from basic synthesis to applications in materials science and complex molecule synthesis highlights the evolving research landscape surrounding this versatile compound.

Eigenschaften

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWMQAKKAHTCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196032 | |

| Record name | (2,4,6-Trimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream powder; [Alfa Aesar MSDS] | |

| Record name | Mesitylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4408-60-0 | |

| Record name | 2,4,6-Trimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4408-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4,6-Trimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,6-trimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4D9H5LJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Engineering for Mesitylacetic Acid

Elucidation of Classical Synthetic Pathways and Their Mechanistic Underpinnings

The traditional syntheses of mesitylacetic acid are well-established, providing a foundation for more contemporary methods. These classical routes are characterized by their multi-step nature, often beginning with mesitylene as the starting material.

Synthesis via Chloromethylation and Subsequent Cyanide Exchange from Mesitylene

A primary classical route to this compound involves the initial chloromethylation of mesitylene (1,3,5-trimethylbenzene). chimia.chresearchgate.net This reaction introduces a chloromethyl group onto the aromatic ring, yielding α-chloroisodurene. orgsyn.org The procedure, as described in Organic Syntheses, involves reacting mesitylene with formaldehyde and hydrochloric acid, with hydrogen chloride gas bubbled through the mixture. orgsyn.org This step typically results in a yield of 55-61% of α-chloroisodurene. orgsyn.org

The subsequent step is a cyanide exchange reaction, where the newly introduced chloromethyl group is converted to a cyanomethyl group. This is achieved by treating α-chloroisodurene with sodium cyanide in a mixture of water and ethanol. orgsyn.org This nucleophilic substitution reaction proceeds to form mesitylacetonitrile. researchgate.netorgsyn.org The yield of mesitylacetonitrile from this step is reported to be between 89-93%. orgsyn.org

Hydrolysis of Mesitylacetonitrile Intermediates

The final step in this classical pathway is the hydrolysis of the mesitylacetonitrile intermediate to produce this compound. researchgate.net This transformation can be accomplished through either acidic or alkaline hydrolysis. orgsyn.orgorgsyn.org Acidic hydrolysis is often preferred as it tends to proceed more smoothly. orgsyn.org A common method involves refluxing mesitylacetonitrile with a mixture of concentrated sulfuric acid and water. orgsyn.orgvdoc.pub Upon cooling and purification, this process yields this compound with a reported yield of 87%. orgsyn.org

| Reaction Step | Reagents | Product | Reported Yield |

| Chloromethylation | Mesitylene, Formaldehyde, HCl | α-Chloroisodurene | 55-61% orgsyn.org |

| Cyanide Exchange | α-Chloroisodurene, Sodium Cyanide | Mesitylacetonitrile | 89-93% orgsyn.org |

| Hydrolysis | Mesitylacetonitrile, H₂SO₄, H₂O | This compound | 87% orgsyn.org |

Exploration of Alternative and Modernized Synthetic Routes

In the quest for improved efficiency, safety, and environmental friendliness, alternative and modernized synthetic routes for this compound have been developed. These methods often focus on different starting materials or catalytic systems.

Friedel-Crafts Alkylation Approaches for this compound Synthesis

A significant alternative to the classical pathway is the Friedel-Crafts alkylation of mesitylene. chimia.chresearchgate.net This approach involves the direct introduction of a two-carbon chain onto the mesitylene ring. One method utilizes a C2-building block like butyl methoxy-sulfonyl-oxyacetate in a Lewis acid-mediated Friedel-Crafts alkylation, followed by saponification to yield the free acid. chimia.ch Another variation involves the Friedel-Crafts alkylation of mesitylene with 1,3-dichloropropene, followed by ozonolysis of the resulting adduct. chimia.chresearchgate.net

A patented process describes the Friedel-Crafts alkylation of mesitylene with (methylsulfonyl)-oxy-acetic acid-n-butyl ester in the presence of aluminum chloride. google.com The subsequent hydrolysis of the resulting ester with sodium hydroxide in a methanol-water mixture yields this compound with a high yield of 84.2%. google.com This method is considered advantageous as it avoids the formation of highly carcinogenic bishalo methyl ethers that can arise during chloromethylation. google.com

Development of Catalytic Methods for this compound Preparation

The development of catalytic methods aims to enhance the efficiency and selectivity of the synthesis. Friedel-Crafts reactions, by their nature, are catalytic, typically employing strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to activate the alkylating agent. mt.commt.com The catalyst facilitates the formation of a carbocation or a carbocation-Lewis acid complex, which then acts as the electrophile in the aromatic substitution reaction. mt.com The use of solid acid catalysts, such as zeolites, is a common practice in industrial-scale Friedel-Crafts alkylations due to their reusability and reduced environmental impact. wikipedia.org Research into novel catalytic systems continues to be an area of interest for optimizing the synthesis of aromatic compounds. unipd.it

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the yield and purity of this compound in a laboratory setting involves careful control of reaction parameters. arborpharmchem.comnih.gov For the classical synthesis, purification of the final product can be achieved by recrystallization from dilute alcohol or ligroin, which improves the melting point to 167–168°C. orgsyn.org In the Friedel-Crafts approach, the crude product can also be purified by recrystallization, chromatography, or distillation. google.com

Investigation of Key Synthetic Intermediates and Byproducts in this compound Production

The synthesis of this compound, a valuable organic intermediate, involves multi-step processes where the formation and management of intermediates and byproducts are critical for ensuring high yield, purity, and process safety. Research into these synthetic pathways has identified several key molecular species that arise during production.

One of the most well-documented synthetic routes to this compound begins with mesitylene. chemicalbook.comorgsyn.org This process typically proceeds through a chloromethylation reaction, followed by cyanation and subsequent hydrolysis. In this pathway, α²-chloroisodurene (also cited as α-chloroisodurene) is formed as a primary intermediate. chemicalbook.comorgsyn.orgresearchgate.netresearchgate.net This is achieved by reacting mesitylene with formaldehyde and hydrogen chloride. orgsyn.org The α²-chloroisodurene is then converted into another crucial intermediate, mesitylacetonitrile , by treatment with a cyanide salt, such as sodium cyanide. chemicalbook.comorgsyn.org The final step involves the hydrolysis of the nitrile group of mesitylacetonitrile, typically using a strong acid like sulfuric acid, to yield the desired this compound. orgsyn.org

Alternative synthetic strategies have been developed to circumvent some of the issues associated with chloromethylation. One such method is the Friedel-Crafts alkylation of mesitylene using sulfonyloxyacetic acid derivatives in the presence of a Lewis acid. google.comgoogle.com This approach is advantageous as it avoids the formation of highly carcinogenic bis(halomethyl) ether compounds, which can be a concern in traditional chloromethylation processes involving formaldehyde and hydrogen chloride. google.comgoogle.com While this method produces this compound in high yield and purity, the potential for other unwanted byproducts typical of Friedel-Crafts reactions remains a factor to be managed through process optimization. google.com

The oxidation of 2,4,6-trimethylphenylacetic acid itself can lead to other compounds, such as 2-hydroxy-4,6-dimethylphenol and 3-methyl-2H-pyridinium chloride, which are considered metabolites in certain contexts. cymitquimica.com

The following table summarizes the key intermediates and byproducts encountered in the primary synthetic routes to this compound.

Data Table: Key Synthetic Intermediates and Byproducts in this compound Production

| Compound Name | Formula | Role | Synthetic Route | Reference(s) |

| α²-Chloroisodurene | C₁₀H₁₃Cl | Intermediate | Chloromethylation of Mesitylene | chemicalbook.com, researchgate.net, orgsyn.org |

| Mesitylacetonitrile | C₁₁H₁₃N | Intermediate | Cyanation of α²-Chloroisodurene | chemicalbook.com, researchgate.net, orgsyn.org |

| α²,α⁴-Dichloropentamethylbenzene | C₁₁H₁₄Cl₂ | Byproduct | Dichloromethylation of Mesitylene | researchgate.net, orgsyn.org |

| Bis(halomethyl) ether | (XCH₂)₂O | Byproduct | Chloromethylation of aromatic compounds | google.com, google.com |

Chemical Reactivity and Reaction Mechanism Studies of Mesitylacetic Acid

Fundamental Reactivity Patterns of the Carboxylic Acid Functionality in Mesitylacetic Acid

The carboxylic acid group (-COOH) is the primary site of reactivity in this compound. Like other carboxylic acids, it undergoes a range of characteristic reactions, though often modulated by the steric hindrance of the ortho-methyl groups on the aromatic ring. science.govquora.com

The fundamental reactions of the carboxylic acid moiety include:

Deprotonation: As an acid, it can donate a proton to a base to form a carboxylate salt. The predicted pKa of this compound is approximately 4.40. chemicalbook.comguidechem.comchembk.com This value is crucial for understanding its behavior in acid-base reactions.

Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles. ijesm.co.inpressbooks.pub However, direct substitution is often difficult because the hydroxyl group (-OH) is a poor leaving group. libretexts.org Reaction typically requires activation of the carboxyl group. libretexts.org

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. This is a reversible reaction known as Fischer esterification. libretexts.org The bulky mesityl group can slow the rate of esterification compared to less hindered carboxylic acids.

Conversion to Acid Chlorides: this compound can be converted to the more reactive mesitylacyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.org This transformation replaces the -OH group with a better leaving group (-Cl), facilitating further reactions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol (2-(mesityl)ethanol). jnsparrowchemical.com This transformation allows for the synthesis of different functional groups from the acid. jnsparrowchemical.com

The reactivity of carboxylic acid derivatives generally follows the order: Acyl chlorides > Acid anhydrides > Esters > Amides. pressbooks.pub This trend is governed by the ability of the substituent to act as a leaving group. pressbooks.publibretexts.org

**3.2. Detailed Mechanistic Investigations of this compound Transformations

The unique structure of this compound has prompted detailed studies into its behavior in various reaction mechanisms.

Detailed Mechanistic Investigations of this compound Transformations

Reaction Paths in Kolbe Synthesis Involving this compound

The Kolbe electrolysis is an anodic oxidation of a carboxylate, leading to a radical intermediate that can then dimerize or undergo further reactions. When this compound is subjected to Kolbe electrolysis, the expected primary product from the dimerization of mesitylmethyl radicals is 1,2-dimesitylethane.

The proposed mechanism involves the following steps:

Deprotonation: this compound is deprotonated at the cathode to form the mesitylacetate anion.

Anodic Oxidation: The mesitylacetate anion migrates to the anode where it is oxidized, losing one electron to form the mesitylacetoxy radical.

Decarboxylation: The mesitylacetoxy radical is unstable and rapidly loses a molecule of carbon dioxide to form the mesitylmethyl radical.

Radical Coupling: Two mesitylmethyl radicals combine to form the neutral dimerization product, 1,2-dimesitylethane.

Studies have investigated the various products formed during this synthesis, providing insight into the competing reaction pathways of the radical intermediates. sigmaaldrich.com

Radical Chemistry and Photochemical Activation with this compound

The photochemical behavior of this compound often involves the generation of radical species. Photochemical activation, typically through UV irradiation, can induce decarboxylation, forming a mesitylmethyl radical and a carboxyl radical. The stability and subsequent reactions of these radicals are of key interest. The bulky mesityl group can influence the stability and reactivity of the adjacent radical center.

Acid-Catalyzed Reactions and Proton Transfer Mechanisms

In the presence of strong acids, the carbonyl oxygen of this compound can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon. libretexts.org This activation is a key step in acid-catalyzed reactions like Fischer esterification. libretexts.org

Proton transfer mechanisms are fundamental to the acid-base chemistry of this compound. The rate and equilibrium of proton transfer are influenced by the solvent and the electronic properties of the mesityl group. While the methyl groups are generally electron-donating, their ortho-positioning can introduce complex steric and electronic effects.

Reactivity Modulations Induced by the Mesityl Substituent in this compound

The most significant feature modulating the reactivity of this compound is the steric hindrance imposed by the bulky mesityl group, with its two ortho-methyl substituents. This steric crowding has several important consequences:

Steric Hindrance: The methyl groups can physically block or slow the approach of nucleophiles to the electrophilic carbonyl carbon. science.govquora.com This effect, known as steric hindrance, can decrease the rates of reactions like esterification or amidation compared to less substituted aromatic carboxylic acids like phenylacetic acid.

Inhibition of Resonance: The steric bulk of the ortho-methyl groups can force the carboxymethyl group to twist out of the plane of the aromatic ring. This can potentially disrupt the π-orbital overlap between the carbonyl group and the benzene ring, a phenomenon known as steric inhibition of resonance. researchgate.net However, the methylene (-CH₂-) spacer between the ring and the carboxyl group mitigates this effect compared to a directly attached carboxyl group as seen in 2,4,6-trimethylbenzoic acid. researchgate.net

Electronic Effects: The three methyl groups on the mesityl ring are electron-donating by induction, which slightly increases the electron density on the aromatic ring. This electronic effect can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring itself towards electrophilic substitution, although the primary influence on the carboxyl functionality remains steric.

Interactive Table of this compound Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | chemicalbook.comthermofisher.com |

| Molecular Weight | 178.23 g/mol | chemicalbook.comthermofisher.com |

| Melting Point | 167-171 °C | chemicalbook.comsigmaaldrich.com |

| pKa (Predicted) | 4.40 ± 0.10 | chemicalbook.comguidechem.comchembk.com |

| Appearance | White to light yellow solid | chemicalbook.comchembk.com |

Applications of Mesitylacetic Acid in Advanced Organic Synthesis

Mesitylacetic Acid as a Key Building Block for Complex Molecule Construction

The rigid and bulky nature of the mesityl group (2,4,6-trimethylphenyl) makes this compound an important starting material for molecules where steric hindrance is a key design element. This is particularly evident in the synthesis of certain agrochemicals and other complex organic structures.

This compound is a crucial intermediate in the large-scale synthesis of Spiromesifen, a potent insecticide and acaricide. researchgate.netchimia.ch Spiromesifen belongs to the chemical class of tetronic acid derivatives, which are characterized by a 4-hydroxy-furan-2-one ring system. researchgate.netnih.gov The synthesis of Spiromesifen highlights the role of this compound as a central building block. chimia.ch

The synthetic route to Spiromesifen involves several key steps where this compound is incorporated:

Activation : this compound is typically first converted to its more reactive acid chloride, mesitylacetyl chloride. chimia.ch

Esterification : This acid chloride is then reacted with a hydroxyester derived from cyclopentanone, such as ethyl 1-hydroxycyclopentane-1-carboxylate. chimia.chchemicalbook.com This acylation step forms a key diester intermediate. chimia.ch

Cyclization : The diester intermediate undergoes an intramolecular Dieckmann-like condensation reaction in the presence of a strong base, such as potassium tert-butoxide, to form the spirocyclic tetronic acid core. chimia.ch This core structure is 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. chemicalbook.comresearchgate.netchemicalbook.com

Final Acylation : The hydroxyl group of the tetronic acid ring is then acylated, for instance with 3,3-dimethylbutyryl chloride, to yield the final product, Spiromesifen. chimia.chchemicalbook.com

The synthesis of a Spiromesifen derivative, specifically the mesityl acetic acid 3-mesityl-2-oxo-1-oxaspiro chimia.chchimia.chnon-3-en-4-yl ester, has also been reported, which involves the condensation of 2,4,6-trimethylphenylacetic chloride with the 4-hydroxyl-3-mesityl-1-oxa-spiro chimia.chchimia.ch-non-3-en-2-one intermediate. researchgate.net The general strategy of using α-hydroxy acids as precursors for tetronic acids is a well-established methodology in organic synthesis. nih.gov

Table 1: Key Stages in the Synthesis of Spiromesifen from this compound

| Stage | Starting Materials | Key Reagent(s) | Intermediate/Product Formed | Reference(s) |

|---|---|---|---|---|

| Activation | This compound | Thionyl chloride or similar | Mesitylacetyl chloride | chimia.ch |

| Esterification | Mesitylacetyl chloride, Ethyl 1-hydroxycyclopentane-1-carboxylate | - | Diester intermediate | chimia.ch |

| Cyclization | Diester intermediate | Potassium tert-butoxide (KOtBu) | 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one | chimia.ch |

| Final Acylation | 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, 3,3-Dimethylbutyryl chloride | Triethylamine | Spiromesifen | chimia.chchemicalbook.com |

The conversion of carboxylic acids into more reactive derivatives like esters and amides is a fundamental strategy in organic synthesis. thermofisher.comcsic.es this compound is readily derivatized to facilitate its incorporation into larger molecules.

The most prominent example of derivatization for synthetic purposes is its conversion to mesitylacetyl chloride, an acyl halide. chimia.ch This activated form is essential for the esterification step in the Spiromesifen synthesis, where it couples with a cyclopentanol derivative. chimia.ch This transformation into an ester is a critical step that sets up the subsequent intramolecular cyclization. chimia.ch General methods for esterification often involve reacting an activated carboxylic acid with an alcohol, and the synthesis of Spiromesifen provides a specific, industrially relevant example of this principle using a this compound derivative. chimia.chnih.gov

Similarly, this compound can be converted to amides. The standard laboratory synthesis of amides involves the reaction of an activated carboxylic acid, such as an acyl chloride, with an amine. csic.esorganic-chemistry.org While the ester derivative is key to the documented synthesis of tetronic acids like Spiromesifen, the corresponding amides could be synthesized through analogous pathways. chimia.chmdpi.com The formation of poly(ester amide)s, for instance, often utilizes diamine and diester monomers, showcasing how ester and amide functionalities can be built from appropriate carboxylic acid and amine precursors. mdpi.com The conversion of carboxylic acids to amides is a robust and widely used transformation, often mediated by coupling reagents or by first converting the acid to a more reactive species. thermofisher.comorganic-chemistry.org

Synthesis of Spiromesifen and Other Tetronic Acid Derivatives from this compound

Utilization of this compound in Catalytic Reactions and Reagent Design

Beyond its role as a structural component, this compound and its derivatives are utilized in the design of functional chemical systems, such as ligands for catalysis and surface modifiers for nanomaterials.

Ligands are critical components in metal-catalyzed reactions, modulating the metal center's reactivity, selectivity, and stability. libretexts.orgnih.gov Carboxylic acids are known to act as ligands, binding to metal ions and influencing their catalytic properties. mdpi.com The interaction of a ligand with a metal ion alters the ligand's electronic structure and can enhance the acidity of its protons. libretexts.org

This compound has been specifically employed as a capping ligand in the synthesis of metal-containing nanomaterials. researchgate.netresearchgate.net In the synthesis of cesium lead bromide (CsPbBr₃) perovskite quantum dots, this compound (MAA) is used as a capping ligand along with benzylamine. researchgate.netresearchgate.net In this context, the ligands bind to the surface of the growing nanocrystals, controlling their size and properties. The carboxylate group of the acid interacts with the metal precursors in the reaction, demonstrating its function as a ligand component in a system where metal ions are organized into a precise nanoscale structure. researchgate.netresearchgate.net While this application is in materials synthesis rather than traditional homogeneous catalysis, it directly illustrates the role of this compound as a ligand that mediates the formation of a complex metal-containing product.

Ligand engineering is the strategic selection and design of ligands to control the properties of nanomaterials, such as their stability, solubility, and electronic characteristics. nih.govmdpi.compurdue.edu Surface passivation, the process of using ligands to neutralize defects on a nanoparticle's surface, is crucial for improving performance, particularly in optical and electronic applications. nih.govpreprints.orgrsc.org

This compound (MAA) has been studied as a surface-passivating ligand in the synthesis of perovskite quantum dots (PQDs). researchgate.netresearchgate.net Research has shown that varying the amount of organic carboxylic acids, including this compound, oleic acid (OA), and phenylacetic acid (PAA), can control the transformation of CsPbBr₃ perovskite quantum dots into magic-sized clusters. researchgate.netresearchgate.net This demonstrates a direct application of this compound in ligand engineering to tune the final product's characteristics. researchgate.netresearchgate.net

The effectiveness of different carboxylic acids as ligands can vary. Studies suggest that phenylacetic acid (PAA) acts as a stronger ligand than both this compound and oleic acid in this system, indicating that steric and electronic factors of the ligand play a significant role in surface binding and passivation. researchgate.netresearchgate.net The use of this compound contributes to the understanding of how ligand structure impacts the surface chemistry and stability of advanced nanomaterials. researchgate.netresearchgate.net

Table 2: Comparison of Carboxylic Acid Ligands in CsPbBr₃ Perovskite Nanocrystal Synthesis

| Ligand | Abbreviation | Observation | Implication | Reference(s) |

|---|---|---|---|---|

| This compound | MAA | Used as a capping ligand to control PMSC/PQD formation. | Effective in surface passivation and size control. | researchgate.netresearchgate.net |

| Oleic acid | OA | Compared with MAA and PAA; considered a weaker ligand than PAA. | Influences nanocrystal formation, but with different efficacy. | researchgate.netresearchgate.net |

| Phenylacetic acid | PAA | Found to be a stronger ligand than MAA and OA; can generate pure PMSCs. | Stronger binding affinity allows for more precise control over nanocluster formation. | researchgate.netresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,3-Dimethylbutyryl chloride |

| 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one |

| Benzylamine |

| Cesium lead bromide (CsPbBr₃) |

| Ethyl 1-hydroxycyclopentane-1-carboxylate |

| Mesitylacetyl chloride |

| This compound |

| Oleic acid |

| Phenylacetic acid |

| Potassium tert-butoxide |

| Spiromesifen |

| Tetronic acid |

| Thionyl chloride |

Spectroscopic Characterization and Computational Chemistry of Mesitylacetic Acid

Advanced Spectroscopic Probes for Mesitylacetic Acid and Its Derivatives

Spectroscopy is a cornerstone in the characterization of molecular compounds. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and vibrational and electronic spectroscopy offer complementary insights into the structure and behavior of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds in solution. vscht.czjoaquinbarroso.comagriculturejournals.cz By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined. schrodinger.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons on the aromatic ring, and the acidic proton of the carboxyl group. The integration of these signals provides the relative number of protons in each environment. The chemical shifts are influenced by the electron density around the nuclei; for instance, the acidic proton is typically observed at a high chemical shift value (downfield) due to deshielding effects. wisc.edu

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbon, aromatic carbons, methylene carbon, and methyl carbons appear in characteristic regions of the spectrum. nih.gov While specific spectral data for this compound is available through specialized databases, general principles of NMR spectroscopy allow for a confident prediction of its spectral features. carlroth.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid | ¹H | 9.5 - 12.0 | Broad singlet, deshielded |

| Aromatic | ¹H | ~6.8 | Singlet, due to symmetry |

| Methylene | ¹H | ~3.6 | Singlet |

| para-Methyl | ¹H | ~2.2 | Singlet |

| ortho-Methyls | ¹H | ~2.3 | Singlet |

| Carbonyl | ¹³C | 170 - 180 | |

| Aromatic (substituted) | ¹³C | 135 - 140 | |

| Aromatic (unsubstituted) | ¹³C | ~129 | |

| Methylene | ¹³C | ~40 | |

| Methyls | ¹³C | ~20 |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound (C₁₁H₁₄O₂), crystallographic studies reveal a monoclinic crystal system. researchgate.net

In the crystal structure, molecules of this compound form inversion dimers through pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.net A significant structural feature is the dihedral angle between the plane of the carboxylic acid group (COO) and the plane of the mesityl (2,4,6-trimethylphenyl) ring, which is approximately 85.4°. researchgate.net This near-perpendicular orientation is a result of steric hindrance from the two ortho-methyl groups on the aromatic ring, which forces the acetic acid moiety out of the plane of the ring.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2312 (16) |

| b (Å) | 15.366 (3) |

| c (Å) | 7.5708 (15) |

| β (°) | 92.74 (3) |

| Volume (ų) | 956.4 (3) |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bond (D—H⋯A) | O—H⋯O |

| D⋯A distance (Å) | 2.6564 (15) |

Source: Data derived from the Cambridge Crystallographic Data Centre. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. arxiv.orgucla.edu These techniques are highly sensitive to the types of chemical bonds present and are used to identify functional groups. vscht.czuomustansiriyah.edu.iq

The FT-IR spectrum of this compound is characterized by several key absorption bands. A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. arxiv.orgnist.gov The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp peak around 1700 cm⁻¹. nist.govnist.gov C-H stretching vibrations of the methyl and methylene groups are found just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. vscht.cz The NIST Chemistry WebBook provides a gas-phase IR spectrum for reference. researchgate.net

Raman spectroscopy offers complementary information. crystalsolutions.eu While the O-H stretch is generally weak in Raman, the C=O stretch and the aromatic ring vibrations are typically strong. msu.edu The symmetric "breathing" mode of the substituted benzene ring is a characteristic Raman band.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about electronic transitions within the molecule. irjweb.comcopernicus.org The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. nih.gov For this compound, the primary chromophore is the substituted benzene ring. The presence of alkyl substituents on the benzene ring is known to cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted benzene. copernicus.org The π → π* transitions of the aromatic system are expected to occur in the UV region. Due to the steric hindrance between the carboxyl group and the mesityl ring, the electronic conjugation is disrupted, which will influence the position and intensity of the absorption bands. researchgate.net The weak n → π* transition of the carbonyl group is also expected. storion.ru

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | IR | 3300 - 2500 | Strong, Broad |

| C-H stretch (aromatic) | IR/Raman | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | IR/Raman | 3000 - 2850 | Strong |

| C=O stretch | IR/Raman | ~1700 | Strong |

| C=C stretch (aromatic) | IR/Raman | 1600 & 1475 | Medium-Strong |

| C-O stretch | IR | 1300 - 1200 | Medium |

| O-H bend | IR | ~1420 & ~920 | Medium, Broad |

Note: These are typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Conformational Analysis

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides theoretical methods to complement experimental findings, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com DFT calculations can be used to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. researchgate.net These calculations are crucial for understanding the steric interactions that dictate the molecule's shape, such as the twisting of the acetic acid group relative to the mesityl ring. joaquinbarroso.comresearchgate.net

Furthermore, DFT is employed to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. schrodinger.comaip.org A smaller gap generally implies higher reactivity and a lower energy electronic transition. agriculturejournals.czacs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethyl-substituted benzene ring, while the LUMO may have significant contributions from the carboxylic acid group's π* orbital.

Table 4: Representative DFT Calculation Outputs for a Molecule like this compound

| Calculated Property | Theoretical Method | Typical Basis Set | Example Information Obtained |

| Optimized Geometry | B3LYP, wB97XD | 6-31G(d), cc-pVDZ | Bond lengths (Å), Bond angles (°), Dihedral angles (°) |

| HOMO Energy | B3LYP, wB97XD | 6-31G(d), cc-pVDZ | Energy in eV or Hartrees |

| LUMO Energy | B3LYP, wB97XD | 6-31G(d), cc-pVDZ | Energy in eV or Hartrees |

| HOMO-LUMO Gap | B3LYP, wB97XD | 6-31G(d), cc-pVDZ | Energy difference (ΔE) in eV |

| Molecular Electrostatic Potential | B3LYP, wB97XD | 6-31G(d), cc-pVDZ | Visualization of electron-rich (negative) and electron-poor (positive) regions |

Note: This table illustrates the types of data generated from DFT calculations. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. figshare.com For this compound, MD simulations can model its behavior in different environments, such as in aqueous solution or interacting with other molecules. These simulations provide insights into dynamic processes like conformational changes, solvent interactions, and the formation and breaking of hydrogen bonds. tandfonline.com

Studies on related aromatic carboxylic acids have used MD simulations to investigate their adsorption onto surfaces and their aggregation behavior. researchgate.nettandfonline.com For this compound in solution, MD simulations could elucidate the stability of the hydrogen-bonded dimers observed in the solid state and explore the solvation structure of water molecules around both the hydrophobic mesityl group and the hydrophilic carboxylic acid group.

Computational spectroscopy, which combines quantum chemical calculations with simulations, can predict spectroscopic properties. For example, by running MD simulations to sample different molecular conformations and then performing DFT calculations on these snapshots, one can generate a theoretically predicted spectrum that accounts for thermal motion and solvent effects, leading to a more accurate comparison with experimental data.

Prediction of Chemical Reactivity and Thermochemical Properties via Computational Methods

Computational chemistry, particularly through methods rooted in Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical behavior and thermodynamic stability of molecules without the need for empirical measurement. numberanalytics.commdpi.commdpi.com These theoretical calculations provide deep insights into a molecule's electronic structure, which fundamentally governs its reactivity and thermochemical properties. mdpi.comd-nb.info

Prediction of Chemical Reactivity

The chemical reactivity of a molecule can be elucidated by analyzing its Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity; a smaller gap generally signifies higher reactivity and lower kinetic stability. irjweb.comresearchgate.net

From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. mdpi.comresearchgate.net These descriptors, derived within the framework of conceptual DFT, include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). irjweb.comrsc.org

Table 1: Global Reactivity Descriptors in Conceptual DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. A lower value indicates a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. A higher value indicates a better electron acceptor. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. It governs the direction of charge transfer in a reaction. irjweb.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to changes in its electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. irjweb.com |

| Global Softness (S) | S = 1 / η | The reciprocal of hardness; a direct measure of a molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. irjweb.comrsc.org |

This table defines key theoretical descriptors used to predict chemical reactivity. The formulas are based on Koopmans' theorem, providing an approximation of the descriptors from HOMO and LUMO energies derived from DFT calculations. irjweb.comresearchgate.net

Prediction of Thermochemical Properties

Computational methods are also employed to estimate the thermochemical properties of molecules, such as their enthalpy and Gibbs free energy of formation. mdpi.com These values are crucial for determining the stability of a compound and the thermodynamic feasibility of chemical reactions involving it. Group contribution methods, like the Joback and Crippen methods, provide estimations for these properties based on the molecule's structure. chemeo.com

Calculated thermochemical data for this compound are presented in the following table.

Table 2: Calculated Thermochemical Properties of this compound

| Property | Value | Unit | Method | Source |

| Standard Gibbs free energy of formation | -140.48 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of formation at standard conditions (gas) | -333.06 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of fusion at standard conditions | 22.81 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of vaporization at standard conditions | 67.77 | kJ/mol | Joback Method | chemeo.com |

| Octanol/Water partition coefficient (logP) | 2.239 | Crippen Method | chemeo.com |

This table presents thermochemical and physical properties of this compound as predicted by established computational group contribution methods.

Research on Biological Activities and Bio-inspired Applications of Mesitylacetic Acid Derivatives Mechanistic and Theoretical Focus

Investigation of Biological Activities Attributed to Mesitylacetic Acid Derivatives

Acaricidal and Insecticidal Mechanism Studies of Spiromesifen

Spiromesifen, a derivative of tetronic acid and a member of the spirocyclic phenyl-substituted tetronic acids, demonstrates significant acaricidal and insecticidal properties. ashs.org Its primary mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids. ontosight.airesearchgate.net This disruption of fatty acid synthesis ultimately leads to the death of targeted pests. ontosight.ai

The compound is particularly effective against whiteflies and mites, impacting their development, especially during the larval stage. cn-agro.com Spiromesifen interferes with the biosynthesis of liposomes in these pests. cn-agro.com Furthermore, it has been observed to induce the closure of the ovarian tube in adult mites and whiteflies, which diminishes their reproductive capacity and significantly reduces the number of eggs laid. cn-agro.com Research has also highlighted its pronounced transovariole effects on oviposition and egg hatch. researchgate.net Laboratory studies have demonstrated that spiromesifen can inhibit egg hatching and is lethal to various nymphal stages of the greenhouse whitefly, Trialeurodes vaporariorum. ashs.org

Table 1: Effects of Spiromesifen on Greenhouse Whitefly (Trialeurodes vaporariorum)

| Concentration | Effect | Efficacy |

|---|---|---|

| 0.5 µg·mL⁻¹ a.i. | Egg Hatching Inhibition | 80% |

| 1.0 µg·mL⁻¹ a.i. | Egg Hatching Inhibition | 100% |

| 3.1 µg·mL⁻¹ a.i. | First Instar Nymph Mortality | 100% |

| 3.0 µg·mL⁻¹ a.i. | Second Instar Nymph Mortality | 100% |

| 10.0 µg·mL⁻¹ a.i. | Third Instar Nymph Mortality | 100% |

a.i. = active ingredient Data sourced from laboratory experiments. ashs.org

Field trials have corroborated these findings, showing a significant reduction in whitefly egg numbers and immature populations following treatment with spiromesifen. ashs.org An important aspect of spiromesifen is its effectiveness against pyriproxyfen-resistant whiteflies, with no observed cross-resistance to other major insecticides and acaricides. ashs.org

Theoretical Examination of Anticoagulant Activity in Tetronic Acid Derivatives

Tetronic acid and its derivatives are recognized for a wide array of biological activities, including anticoagulant properties. researchgate.netresearchgate.net Theoretical studies and structure-activity relationship analyses have been conducted to understand the anticoagulant potential of these compounds. The anticoagulant activity of 3,5-disubstituted tetronic acids has been described, with prothrombin levels dropping below 25% in rats after oral administration. researchgate.net

The effectiveness of these derivatives is highly dependent on the nature of the substituents at the 3 and 5 positions of the tetronic acid ring. researchgate.net While specific theoretical examinations of this compound itself as an anticoagulant are not detailed in the provided results, the broader class of tetronic acid derivatives, to which it is related, has shown promise in this area. researchgate.netresearchgate.net

Mechanistic Insights into Antimicrobial Properties of Derivatives

Derivatives of tetronic acid have been investigated for their antimicrobial activities. researchgate.netnih.gov For instance, 3-carboxamide tetronic acids have been explored as inhibitors of undecaprenyl pyrophosphate synthase (UPPS), an enzyme essential for bacterial cell wall synthesis. researchgate.net Natural products containing the tetronic acid motif, such as tetronasin and RK-682, also exhibit antimicrobial properties. researchgate.netresearchgate.net

One derivative, melophlin C, has demonstrated notable antibacterial activity against Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida albicans. acs.org The mechanisms of action for antibacterial fatty acids, which share some structural similarities with components of these derivatives, often involve the disruption of membrane integrity and the proton motive force. nih.gov For some pyrazine-2-carboxylic acid derivatives, molecular docking studies suggest that the inhibition of GlcN-6-P synthase may be responsible for their antibacterial activity. rjpbcs.com It appears that the presence of a free amino group can contribute to the antimicrobial efficacy of certain derivatives. rjpbcs.com

In Silico Studies of Anti-cancer Properties of Related Phenylacetic Acid Derivatives

In silico studies, including molecular docking, have been employed to investigate the anti-cancer potential of phenylacetic acid derivatives. researchgate.netjocpr.com These computational methods help in predicting the binding affinity of compounds to target proteins involved in cancer pathways. rsc.org For example, polyphenolic compounds have been docked against human stable 5-LOX, an enzyme implicated in oxidative stress-related disorders, with some showing greater binding affinity than standard antioxidants. researchgate.net

Several phenylacetic acid derivatives have been reported to possess antiproliferative and antitumor properties against various cancer cell lines. researchgate.net For instance, certain isoflavone derivatives, which can be synthesized from phenylacetic acid, have shown significant anticancer activity. jocpr.com These compounds are thought to inhibit the cell cycle and induce apoptosis. jocpr.com Quantitative structure-activity relationship (QSAR) analysis has been used to build models for predicting the cytotoxic activities of 1,2,3-triazole derivatives against cancer cell lines, identifying key structural features for potent anticancer activity. nih.gov

Computational Biology and Molecular Interaction Studies

Molecular Docking Investigations of this compound and its Derivatives with Biological Receptors (e.g., Odorant-Binding Proteins)

Molecular docking is a computational technique widely used to predict the interaction between a ligand and a biological receptor, such as an odorant-binding protein (OBP). mdpi.com OBPs are crucial for an insect's sense of smell, binding and transporting odorant molecules to receptors. nih.govijbs.com

In silico investigations have been conducted to understand the binding of various ligands to the OBPs of different insect species. researchgate.net These studies help in identifying key amino acid residues within the binding pocket that are crucial for the interaction. For example, in the odorant-binding protein CbuqOBP1 from Cyrtotrachelus buqueti, hydrophobic interactions were found to be the predominant force in binding with its ligands. nih.gov Similarly, molecular docking of undecanol with BminOBP3 from Bactrocera minax revealed that the C-terminus of the protein is essential for ligand binding, with hydrogen bonds playing a key role. mdpi.com

While specific molecular docking studies focusing exclusively on this compound with OBPs were not found, the general principles derived from studies on related compounds are applicable. The binding affinity is influenced by factors such as the molecular volume of the ligand and the hydrophobicity of the binding cavity. ijbs.com For instance, DhelOBP21 from Dastarcus helophoroides showed better binding affinities for ligands with a specific molecular volume range, and hydrophobic interactions were more significant than hydrogen bonding. ijbs.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Spiromesifen |

| Tetronic acid |

| Pyriproxyfen |

| Tetronasin |

| RK-682 |

| Melophlin C |

| Phenylacetic acid |

| Undecanol |

| N-phenylnaphthylamine |

| 2-amino-1,4-naphthoquinone |

| p-toluenesulfonic acid |

| GlcN-6-P synthase |

| 5-LOX |

| ACCase |

Theoretical Enzyme-Ligand Binding Analysis

The exploration of this compound derivatives as potential enzyme inhibitors has been advanced through computational and theoretical analyses. These studies provide critical insights into the binding modes and interactions between the ligand and the target enzyme's active site, guiding the rational design of more potent and selective inhibitors.

A notable example involves the design of inhibitors for 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), the first enzyme in the methylerythritol phosphate (MEP) pathway. uni-saarland.de This pathway is essential for many bacteria but absent in mammals, making DXPS an attractive target for novel antibiotics. uni-saarland.de In a research effort, this compound was utilized as a key building block to synthesize bioisosteres intended to inhibit this enzyme. uni-saarland.de

One such derivative, a thiazole-containing compound, was synthesized from this compound and N-α-Boc-L-tryptophan. uni-saarland.de Computational modeling was then employed to analyze the binding of this mesityl-containing derivative within the active site of DXPS. The theoretical analysis revealed that the structural integrity of the mesityl group is preserved upon binding. uni-saarland.de The computational model predicted several key interactions responsible for the stable binding of the inhibitor to the enzyme. uni-saarland.de These interactions include charge-assisted hydrogen bonds between the inhibitor's α-amino group and the catalytic dyad of the enzyme, specifically with amino acid residues Asp35 and Asp219. uni-saarland.de Additional hydrogen bonding was observed with Asp81 and Gly221, further anchoring the inhibitor in the active site. The thiazole ring of the derivative was noted to engage in several hydrophobic interactions with the protein backbone. uni-saarland.de

Table 1: Predicted Binding Interactions of a this compound Derivative with 1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS)

| Interacting Part of Inhibitor | Enzyme Residue | Type of Interaction | Reference |

| α-Amino Group | Asp35, Asp219 | Charge-Assisted Hydrogen Bond | uni-saarland.de |

| α-Amino Group | Asp81, Gly221 | Hydrogen Bond | uni-saarland.de |

| Thiazole Ring | Protein Backbone | Hydrophobic Interactions | uni-saarland.de |

Role of this compound in Biomimetic Chemical Systems

The principles of biomimicry, where nature's strategies are emulated to solve human challenges, have found applications in materials science. This compound has played a role in such bio-inspired systems, particularly in the controlled synthesis of advanced nanomaterials like perovskite quantum dots (PQDs) and magic-sized clusters (MSCs). researchgate.netresearchgate.netresearchgate.net This application is biomimetic in that it mimics the process of biomineralization, where organisms utilize organic molecules to direct the growth, morphology, and stability of inorganic crystals.

In the synthesis of cesium lead bromide (CsPbBr₃) perovskites, this compound (MAA) is used as an organic carboxylic acid ligand. researchgate.netresearchgate.netresearchgate.net These ligands act as capping agents that bind to the surface of the nanocrystals during their formation. By doing so, they control the growth kinetics and passivate surface defects, which is crucial for achieving desired optoelectronic properties. researchgate.net

Research has demonstrated that the precise amount of this compound, in conjunction with other ligands like benzylamine, can dictate the transformation of perovskite quantum dots into highly uniform magic-sized clusters. researchgate.netresearchgate.net The concentration of these organic acids affects the excitonic absorption properties of the resulting nanomaterials. researchgate.net Specifically, a high concentration of carboxylic acids such as this compound tends to favor the formation of MSCs over the larger PQDs. researchgate.net This level of control mimics the precision found in natural biological systems and is essential for tuning the material's properties for specific applications, such as in photocatalysis for CO₂ reduction or in solar cells. researchgate.netresearchgate.net

The use of this compound in these systems showcases a biomimetic strategy to achieve structural refinement and functional optimization in synthetic materials, highlighting a bridge between biological principles and advanced chemical engineering.

Future Research Directions and Emerging Areas in Mesitylacetic Acid Chemistry

Development of Green Chemistry Approaches for Mesitylacetic Acid Synthesis

Traditional synthesis routes for this compound often rely on multi-step procedures involving hazardous reagents and environmentally persistent solvents. orgsyn.orgchegg.com A common pathway starts from mesitylene, proceeds through a chloromethylation reaction using formaldehyde and concentrated hydrochloric acid, followed by reaction with sodium cyanide to form mesitylacetonitrile, and concludes with harsh acidic hydrolysis using concentrated sulfuric acid. orgsyn.org These methods present significant drawbacks from a green chemistry perspective, including the use of toxic materials like sodium cyanide and corrosive acids, and the generation of substantial waste streams. acs.org

Future research must prioritize the development of more sustainable and efficient synthetic protocols. Key areas for investigation include:

Biocatalytic and Enzymatic Synthesis: Exploring the use of engineered enzymes or whole-cell biocatalysts could enable the direct and selective oxidation of a suitable mesitylene derivative to this compound under mild, aqueous conditions. This approach could circumvent the need for protecting groups and harsh reagents, a core principle of green chemistry. acs.org

Heterogeneous Catalysis: Replacing corrosive and difficult-to-recycle homogeneous acids like H₂SO₄ with solid acid catalysts (e.g., zeolites, aluminosilicates, or sulfonic acid-functionalized resins) for both the initial alkylation/acylation and final hydrolysis steps is a promising avenue. rsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture, regenerated, and reused, minimizing waste.

Improved Atom Economy: Investigating alternative reaction pathways that maximize the incorporation of all reactant atoms into the final product is crucial. acs.org This could involve catalytic carbonylation reactions of mesityl derivatives, which would offer a more direct and atom-economical route to the carboxylic acid.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Routes for this compound

| Feature | Traditional Synthesis Route orgsyn.org | Potential Green Chemistry Approach |

| Starting Material | Mesitylene | Mesitylene or a derivative |

| Key Reagents | Conc. HCl, Formaldehyde, Sodium Cyanide, Conc. H₂SO₄ | Biocatalysts (e.g., engineered oxidases), Solid Acid Catalysts |

| Solvents | Benzene, Ethanol | Water, Supercritical CO₂, or solvent-free conditions |

| Reaction Conditions | High temperatures, harsh pH | Ambient temperature and pressure, neutral pH |

| Byproducts/Waste | Cyanide salts, strong acid waste, chlorinated organic waste | Primarily water, biodegradable waste |

| Atom Economy | Low to moderate | Potentially high |

Exploration of Novel Catalytic Transformations Involving this compound

This compound is not only a synthetic target but also a valuable starting material for more complex molecules. Its sterically hindered nature can be exploited to direct reaction outcomes and synthesize unique chemical structures. Future research should explore its utility in a variety of modern catalytic transformations.

A notable recent example includes the use of this compound as a substrate in a silver-promoted radical cascade aryldifluoromethylation/cyclization reaction to produce complex chroman-4-one derivatives. researchgate.net This demonstrates its compatibility with advanced radical-based synthetic methods.

Emerging areas for catalytic transformations include:

Transition-Metal Catalyzed Cross-Coupling: Using the carboxylic acid group as a directing group or a traceless handle in C-H activation and functionalization reactions on the mesityl ring. The steric bulk of the scaffold could lead to unusual regioselectivity.

Photoredox Catalysis: Employing this compound or its derivatives in photoredox-catalyzed reactions, such as decarboxylative couplings, to generate sterically encumbered radicals for the construction of complex molecular architectures.

Organocatalysis: Utilizing this compound as a bulky chiral acid or in the synthesis of bulky chiral ligands for asymmetric catalysis, where its steric profile could enhance enantioselectivity.

Table 2: Potential Novel Catalytic Reactions for this compound

| Catalysis Type | Reaction Example | Potential Product Class | Rationale |

| Radical | Silver-Promoted Aryldifluoromethylation/Cyclization researchgate.net | 3-Aryldifluoromethyl-containing chroman-4-ones | Demonstrated feasibility for creating complex heterocyclic systems. |

| Transition Metal | Palladium-Catalyzed Decarboxylative Cross-Coupling | Biaryl compounds with a hindered core | Forms a C-C bond by replacing the carboxylic acid group. |

| Transition Metal | Rhodium-Catalyzed C-H Functionalization | Substituted mesityl derivatives | The acid group can direct catalysts to functionalize the aromatic C-H bonds. |

| Photoredox | Eosin Y-Catalyzed Decarboxylative Alkylation | Novel substituted hydrocarbons | Generates a mesitylmethyl radical for addition to various acceptors. |

Advanced Mechanistic Studies using Hybrid Experimental-Computational Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing existing processes and designing new ones. The integration of advanced experimental monitoring with high-level computational modeling provides a powerful toolkit for these investigations. nih.gov

Future mechanistic studies could focus on:

Real-Time Reaction Monitoring: Using in situ spectroscopic techniques like Raman and NMR spectroscopy to monitor the kinetics of this compound synthesis, allowing for the identification and characterization of transient intermediates and byproducts in real-time. nih.gov

Computational Modeling: Employing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and rationalize the observed selectivity in catalytic transformations involving this compound. nih.gov This can help explain, for example, the role of the bulky mesityl group in directing reaction outcomes.

Hybrid Approaches: Combining experimental kinetic data with DFT calculations to build comprehensive models of reaction mechanisms. nih.gov For instance, studying the mechanism of perovskite formation with this compound as a ligand could involve tracking the reaction with in situ UV-Vis spectroscopy while using DFT to model ligand binding and its effect on cluster formation. researchgate.net

Table 3: Mechanistic Questions and Applicable Hybrid Investigative Techniques

| Mechanistic Question | Experimental Technique | Computational Technique | Expected Insight |

| What are the key intermediates in the hydrolysis of mesitylacetonitrile? | In situ Raman or IR Spectroscopy | DFT calculations of reaction pathway | Identification of transient species and validation of the hydrolysis mechanism. |

| How does this compound influence the growth of perovskite nanocrystals? | Time-resolved Photoluminescence Spectroscopy | Molecular Dynamics (MD) simulations | Understanding of ligand exchange dynamics and their effect on crystal growth and properties. acs.org |

| What is the transition state for the radical cyclization involving this compound? | Kinetic Isotope Effect (KIE) studies | DFT transition state searching | Elucidation of the rate-determining step and the geometry of the key transition state. researchgate.net |

Design and Synthesis of Functional Materials Incorporating this compound Moieties

The unique combination of a bulky, hydrophobic mesityl group and a polar, functional carboxylic acid group makes this compound an attractive building block for advanced functional materials.

A significant emerging application is its use as a molecular ligand to control the synthesis and properties of nanomaterials. Research has shown that this compound can act as a capping ligand in the synthesis of cesium lead bromide (CsPbBr₃) perovskites, where its concentration is critical for tuning the transformation between quantum dots (PQDs) and magic-sized clusters (PMSCs). acs.org This control over size and dimensionality directly influences the material's optical and electronic properties.

Future research directions in materials science include:

Metal-Organic Frameworks (MOFs): Using this compound as a bulky organic linker to create MOFs with tailored pore sizes and functionalities. The steric hindrance could prevent interpenetration of networks, leading to more accessible porous structures.

Functional Polymers: Incorporating this compound as a monomer or a pendant group in polymers. This could impart properties such as increased thermal stability, altered solubility, or the ability to form specific supramolecular assemblies.

Surface Modification: Grafting this compound onto surfaces to control properties like hydrophobicity, lubrication, or biocompatibility.

Table 4: Effect of this compound (MAA) Concentration on Perovskite Nanostructures acs.org

| Ligand Concentration | Predominant Nanostructure | Excitonic Absorption Peak(s) | Implication |

| Low MAA | Perovskite Quantum Dots (PQDs) | ~515 nm | Favors growth of larger, quantum-confined nanocrystals. |

| High MAA | Perovskite Magic-Sized Clusters (PMSCs) | ~389-428 nm | Favors formation of smaller, atomically precise clusters. |

Broader Implications of this compound Research in Chemical Biology and Medicinal Chemistry (focused on mechanistic understanding and design principles)

In the realms of chemical biology and medicinal chemistry, this compound and its derivatives can serve as powerful tools and structural motifs for probing biological systems and designing new therapeutic agents. constructor.university The focus here is on leveraging its structure to understand biological mechanisms and establish clear design principles. virginia.eduguichard-iecb.fr

The primary design principle offered by the mesityl group is steric hindrance and conformational restriction . By incorporating this bulky, rigid group into a biologically active molecule, chemists can:

Probe Binding Pockets: Synthesize analogues of known drugs or substrates to map the steric tolerance of enzyme active sites or receptor binding pockets. A loss of activity upon introduction of the mesityl group would provide clear evidence for a sterically constrained binding site.

Control Conformation: Lock flexible molecules into a more rigid conformation. This can help identify the bioactive conformation of a molecule and can lead to increased binding affinity and selectivity.

Improve Pharmacokinetic Properties: Use the bulky group to sterically shield metabolically labile sites on a molecule, thereby preventing enzymatic degradation and increasing the drug's half-life.

This compound has been listed as a potential building block in the synthesis of novel opiate compounds, highlighting its utility in drug discovery scaffolds. google.com Future research should systematically apply these design principles.

Table 5: Design Principles and Mechanistic Applications in Chemical/Medicinal Biology

| Design Principle | Application | Mechanistic Question Answered |

| Steric Shielding | Introduce mesityl group near a known metabolic site of a drug candidate. | Does steric bulk prevent enzymatic degradation by Cytochrome P450 enzymes? |

| Conformational Locking | Replace a flexible phenyl group with a mesityl group in a receptor ligand. | Is a specific planar or twisted conformation required for high-affinity binding? |

| Probing Steric Tolerance | Use a this compound-derived fragment in fragment-based screening against a protein target. | Can the target's binding site accommodate a large, hydrophobic group? |

| Modulating Solubility | Synthesize a series of esters of this compound. | How does systematic modification of the carboxylate group affect cell permeability and solubility? |

Q & A

Q. What frameworks exist to reconcile contradictory findings in this compound’s biological or catalytic activity?

- Methodological Answer : Conduct meta-analyses of published datasets, adjusting for methodological heterogeneity (e.g., cell line variability in bioassays). Apply Hill criteria for causality (e.g., dose-response consistency). For catalytic studies, normalize activity metrics (e.g., TOF, TON) to account for experimental conditions. Publish consensus guidelines via interdisciplinary workshops .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.